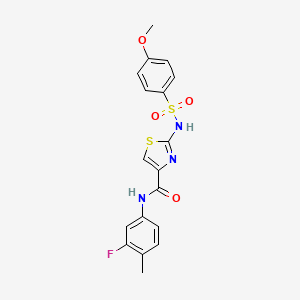

N-(3-fluoro-4-methylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including the functionalization of phenyl rings, the formation of sulfonamide linkages, and the construction of the thiazole ring. For example, compounds with complex structures, such as "4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole" and derivatives of thiophene and pyrazole rings, have been synthesized through routes that might share similarities with the synthesis of the compound (Toyo’oka et al., 1989); (Divyaraj Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(3-fluoro-4-methylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide" can be characterized by X-ray crystallography, revealing details about the conformation and orientation of the functional groups. Studies on related compounds have shown diverse molecular conformations, highlighting the influence of substituents on the overall structure (Rubén M. Carballo et al., 2013).

Chemical Reactions and Properties

The chemical behavior of "N-(3-fluoro-4-methylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide" can be influenced by its functional groups, leading to reactions such as nucleophilic substitution, electrophilic aromatic substitution, and potential involvement in catalytic cycles. Compounds with similar structures have shown a variety of chemical reactions, underscoring the versatility of such molecules (H. Shahbazi-Alavi et al., 2019).

Physical Properties Analysis

The physical properties of "N-(3-fluoro-4-methylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide," such as melting point, solubility, and stability, are crucial for its handling and application. The introduction of fluorine atoms often impacts the compound's physical properties by altering its lipophilicity and stability, a common theme observed in the study of fluorinated compounds (T. Mano et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological molecules, define the potential applications of "N-(3-fluoro-4-methylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide" in various fields. The presence of a thiazole ring and sulfonamide linkage suggests potential for bioactivity, as these motifs are commonly found in biologically active compounds. Analyzing the reactivity of similar compounds provides insights into possible reactions and mechanisms (R. Moreno-Fuquen et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities

Compounds similar to N-(3-fluoro-4-methylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. For instance, sulfonamide derivatives have shown cell-selective effects against rat brain tumor cells and promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Aldose Reductase Inhibitors

Another area of application involves the inhibition of aldose reductase, an enzyme implicated in the complications of diabetes. Derivatives of phenylsulfonamide, including those incorporating thiazole rings, have been synthesized and tested for their in vitro activity as aldose reductase inhibitors (ARIs), with some compounds demonstrating significant inhibitory potential. This research highlights the potential of such compounds in managing long-term diabetic complications (Alexiou & Demopoulos, 2010).

Fluorescent Dyes and Imaging Agents

Sulfonamide derivatives have also been explored as precursors for the synthesis of fluorescent dyes and imaging agents. Compounds with thiazole moieties have been used as building blocks for creating fluorescent dyes with potential applications in biological imaging and diagnostics. These compounds exhibit solvatochromism and high emission efficiency, indicating their utility in developing advanced fluorescent probes (Witalewska et al., 2019).

Synthetic Chemistry and Catalysis

Furthermore, sulfonamides, including those integrated with thiazole carboxamides, play a significant role in synthetic chemistry, serving as intermediates in the synthesis of more complex molecules. For example, they have been used in the synthesis of 1,3-thiazoles, demonstrating their versatility as building blocks in organic synthesis and their potential in catalysis applications (Shahbazi-Alavi et al., 2019).

Eigenschaften

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S2/c1-11-3-4-12(9-15(11)19)20-17(23)16-10-27-18(21-16)22-28(24,25)14-7-5-13(26-2)6-8-14/h3-10H,1-2H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNJWBWVKSACJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)

![(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2485758.png)

![5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2485764.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2485765.png)

![N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2485768.png)